Cas no 89853-76-9 (4-pyridazinealanine)

4-pyridazinealanine 化学的及び物理的性質
名前と識別子
-
- 4-pyridazinealanine
- AG-K-89984
- NSC88186
- 2-oxo-3-pyridazin-4-yl-propionic acid ethyl ester
- NCIOpen2_001184
- CTK5G8091
- 3-Pyridazinyl-(4)-brenztraubensaeure-ethylester
- 2-amino-3-pyridazin-4-yl-propionic acid
- ethyl 2-oxo-3-(pyridazin-4-yl)propanoate
- AC1L5ZTG
- 2-Amino-3-(pyridazin-4-yl)propanoic acid
- SCHEMBL5323946
- NCI60_041955
- UNII-B4SH5HC4XN
- NSC88416
- CHEMBL1990458
- B4SH5HC4XN
- EN300-391761
- DTXSID401315438
- 3-(4-pyridazinyl)alanine
- NSC-88416
- 89853-76-9
- 2-amino-3-pyridazin-4-ylpropanoic acid
-
- インチ: InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
- InChIKey: IOIQFYKCCUDSQT-UHFFFAOYSA-N
- ほほえんだ: C1=CN=NC=C1CC(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 167.069
- どういたいしつりょう: 167.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.1Ų
- 疎水性パラメータ計算基準値(XlogP): -3.5
じっけんとくせい
- 密度みつど: 1.349
- ふってん: 414.5°C at 760 mmHg
- フラッシュポイント: 204.5°C
- 屈折率: 1.587
4-pyridazinealanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-391761-0.5g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 0.5g |
$2783.0 | 2023-05-26 | ||
Enamine | EN300-391761-10.0g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 10g |
$12465.0 | 2023-05-26 | ||
Enamine | EN300-391761-0.05g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 0.05g |
$2435.0 | 2023-05-26 | ||
Enamine | EN300-391761-2.5g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 2.5g |
$5683.0 | 2023-05-26 | ||
Enamine | EN300-391761-5.0g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 5g |
$8406.0 | 2023-05-26 | ||
Enamine | EN300-391761-1.0g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 1g |
$2900.0 | 2023-05-26 | ||
Enamine | EN300-391761-0.1g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 0.1g |
$2551.0 | 2023-05-26 | ||
Enamine | EN300-391761-0.25g |
2-amino-3-(pyridazin-4-yl)propanoic acid |
89853-76-9 | 0.25g |
$2668.0 | 2023-05-26 |
4-pyridazinealanine 関連文献
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-pyridazinealanineに関する追加情報
Recent Advances in the Study of 4-Pyridazinealanine (CAS: 89853-76-9)
4-Pyridazinealanine (CAS: 89853-76-9) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for novel drug candidates. This research brief aims to summarize the latest findings related to 4-pyridazinealanine and its implications for drug discovery and development.
The synthesis of 4-pyridazinealanine has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation for the enantioselective synthesis of 4-pyridazinealanine, achieving enantiomeric excesses greater than 99%. This advancement is particularly significant for pharmaceutical applications where chirality plays a crucial role in biological activity.
In terms of biological activity, recent in vitro studies have shown that 4-pyridazinealanine exhibits interesting interactions with various neurotransmitter receptors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4-pyridazinealanine derivatives act as modulators of GABAA receptors, suggesting potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, further enhances its therapeutic potential for central nervous system targets.
Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the conformational flexibility of 4-pyridazinealanine and its derivatives. A 2024 Nature Communications paper reported the crystal structure of 4-pyridazinealanine bound to its target enzyme, revealing key interactions that could be exploited for rational drug design. These findings are particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of 4-pyridazinealanine-based compounds.
The pharmaceutical industry has shown growing interest in 4-pyridazinealanine as a scaffold for drug development. Several patent applications filed in 2023-2024 describe novel 4-pyridazinealanine derivatives with improved pharmacokinetic properties and reduced toxicity profiles. These developments suggest that 4-pyridazinealanine-based compounds may soon enter clinical trials for various indications, including metabolic disorders and inflammatory conditions.
Despite these promising developments, challenges remain in the large-scale production and formulation of 4-pyridazinealanine-based therapeutics. Recent research has addressed these issues through the development of continuous flow synthesis methods and novel formulation strategies to improve stability and bioavailability. A 2024 study in Advanced Drug Delivery Reviews highlighted the potential of nanoparticle-based delivery systems for 4-pyridazinealanine derivatives, which could overcome current limitations in drug delivery.
In conclusion, the recent advancements in 4-pyridazinealanine research demonstrate its growing importance in medicinal chemistry and drug discovery. The compound's unique structural features, combined with its diverse biological activities, make it a promising candidate for the development of novel therapeutics. Future research directions likely include further optimization of synthetic routes, expansion of SAR studies, and preclinical evaluation of lead compounds for specific disease targets.
89853-76-9 (4-pyridazinealanine) 関連製品
- 16322-13-7(Naphthalene, 2,2',2''-(1,3,5-benzenetriyl)tris-)
- 1058712-24-5(3-(1,3-BENZODIOXOL-5-YL)-1-(3-NITROPHENYL)PROP-2-EN-1-ONE)
- 1707399-43-6((4-Oxo-2-pyridin-2-yl-4H-pyrazolo[1,5-a]pyrazin-5-yl)-acetic acid)
- 1805313-12-5(5-(Difluoromethyl)-4-hydroxypyridine-2-sulfonyl chloride)
- 2580096-61-1(rac-tert-butyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate)
- 2639443-72-2(tert-butyl 2-(prop-2-en-1-yloxy)methylmorpholine-2-carboxylate)
- 64780-91-2(7beta-Hydroxycampesterol)
- 2386063-37-0(3-Amino-4-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol)
- 2172243-11-5(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)
- 2172232-59-4(3-tert-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)




